molecular formula C13H11Cl2N3O3S B12547380 Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]- CAS No. 175014-67-2

Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]-

Katalognummer: B12547380
CAS-Nummer: 175014-67-2
Molekulargewicht: 360.2 g/mol
InChI-Schlüssel: HTTFXGWBPMHFJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]- is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a benzenesulfonamide group substituted with dichloro and phenylamino carbonyl groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]- typically involves the reaction of 3,5-dichlorobenzenesulfonyl chloride with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction can lead to changes in the functional groups present on the molecule .

Wissenschaftliche Forschungsanwendungen

Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of this compound can inhibit certain enzymes, making them potential candidates for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase by binding to the active site, thereby preventing the enzyme from catalyzing its reaction. This inhibition can lead to various biological effects, including the suppression of tumor growth in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonamide: A simpler analog without the dichloro and phenylamino carbonyl groups.

    3,5-Dichlorobenzenesulfonamide: Lacks the phenylamino carbonyl group.

    4-[(Phenylamino)carbonyl]benzenesulfonamide: Lacks the dichloro substituents.

Uniqueness

Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]- is unique due to the presence of both dichloro and phenylamino carbonyl groups, which enhance its reactivity and potential biological activities. These structural features make it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

175014-67-2

Molekularformel

C13H11Cl2N3O3S

Molekulargewicht

360.2 g/mol

IUPAC-Name

1-(2,6-dichloro-4-sulfamoylphenyl)-3-phenylurea

InChI

InChI=1S/C13H11Cl2N3O3S/c14-10-6-9(22(16,20)21)7-11(15)12(10)18-13(19)17-8-4-2-1-3-5-8/h1-7H,(H2,16,20,21)(H2,17,18,19)

InChI-Schlüssel

HTTFXGWBPMHFJB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2Cl)S(=O)(=O)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.